N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine
Description
Properties
IUPAC Name |
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2/c1-12-8-14-10-15(11-20-16-6-4-3-5-7-16)18(19)21-17(14)9-13(12)2/h8-10,16,20H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPOPLYDISZFGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine is a synthetic compound that combines a chloro-substituted quinoline structure with a cyclohexanamine moiety. This unique structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's molecular formula is with a molecular weight of approximately 302.8 g/mol .
1. Structural Characteristics
The compound features:
- Chloro Group : Enhances reactivity and potential interactions with biological targets.
- Dimethyl Substituents : May influence lipophilicity and biological activity.
- Cyclohexanamine Group : Provides structural diversity and potential for receptor interaction.
2. Biological Activity Overview
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that quinoline derivatives possess significant antibacterial and antifungal activities .
- Anticancer Activity : Some derivatives have demonstrated efficacy against various cancer cell lines, suggesting potential as anticancer agents .
- Antimalarial Effects : Certain quinoline compounds are known for their antimalarial properties, making this class of compounds noteworthy for further exploration .
3.1 Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-chloro-6,7-dimethylquinoline with cyclohexanone in the presence of reducing agents such as sodium borohydride. The reaction conditions are critical for obtaining high yields and purity .
3.2 Biological Assays
Various assays have been employed to evaluate the biological activity of this compound:
| Assay Type | Description | Findings |
|---|---|---|
| Antibacterial | Tested against Gram-positive and Gram-negative bacteria | Exhibited significant inhibitory effects on bacterial growth |
| Antifungal | Evaluated against common fungal strains | Showed promising antifungal activity |
| Cytotoxicity | Assessed on cancer cell lines | Indicated dose-dependent cytotoxic effects |
4.1 Anticancer Activity
A specific study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation at concentrations ranging from 10 to 50 µM, with notable selectivity towards certain cancer types .
4.2 Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent .
5. Conclusion and Future Directions
This compound presents a compelling case for further research due to its diverse biological activities and structural uniqueness. Future studies should focus on:
- Mechanistic studies to elucidate the pathways through which this compound exerts its biological effects.
- Structure-activity relationship (SAR) studies to optimize the compound for enhanced efficacy and reduced toxicity.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s closest analogs include indole-based cyclohexanamine derivatives (Table 1). Key differences arise from the heterocyclic core (quinoline vs. indole) and substituent positions:
Table 1: Structural and Spectral Comparison with Indole Analogs
Key Observations:
- Heterocyclic Core: Quinoline’s electron-deficient nature (due to the pyridine-like nitrogen) contrasts with indole’s electron-rich system. This difference may alter binding to biological targets or catalytic sites.
- Methyl Groups: The 6,7-dimethyl groups on quinoline may enhance lipophilicity and metabolic stability compared to single methyl/chloro substituents on indole analogs .
Physicochemical and Spectral Properties
- NMR Trends: Indole derivatives (5b–5d) exhibit aromatic proton signals between 6.74–8.62 ppm, consistent with indole’s π-electron system. Quinoline’s protons are expected further downfield (e.g., H2 and H8 in quinoline typically resonate at ~8.5–9.5 ppm), but experimental data for the target compound is lacking.
- Yield and Synthetic Challenges: The lower yield of 5d (36%) compared to 5b and 5c (45%) suggests steric or electronic challenges in introducing substituents at specific indole positions. The target compound’s synthesis may face similar hurdles due to its 6,7-dimethyl groups .
Comparison with 4,4'-Methylenebiscyclohexanamine
The bis-cyclohexanamine derivative (CAS 1761-71-3) lacks an aromatic core, favoring aliphatic flexibility. This structural divergence implies distinct applications:
- Target Compound: Likely suited for targeting aromatic-binding pockets (e.g., enzymes, receptors).
- 4,4'-Methylenebiscyclohexanamine: May serve as a crosslinker or polymer precursor due to its dual amine groups.
Q & A
Basic: What are the recommended synthetic routes for N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)cyclohexanamine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves:
- Step 1: Preparation of the quinoline core via Skraup or Friedländer condensation, introducing chloro and methyl substituents at positions 2, 6, and 6.
- Step 2: Functionalization at the 3-position via reductive amination or nucleophilic substitution using cyclohexanamine.
- Optimization Tips:
- Use anhydrous conditions and catalysts like NaBHCN for reductive amination to minimize side reactions .
- Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate high-purity intermediates.
Basic: How should researchers characterize this compound’s structure and purity?
Methodological Answer:
Employ a multi-technique approach:
- NMR Spectroscopy:
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis:
- Validate %C, %H, %N against theoretical values (tolerance ±0.3%).
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
Address discrepancies systematically:
- Step 1: Re-examine experimental conditions (e.g., solvent effects, temperature) that may shift NMR peaks.
- Step 2: Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with observed data.
- Step 3: Cross-validate with alternative techniques (e.g., X-ray crystallography for absolute configuration).
- Example: If a methyl group’s C NMR signal deviates from predictions, check for steric hindrance or crystal packing effects .
Advanced: What strategies are critical for designing in vitro assays to evaluate biological activity?
Methodological Answer:
Design considerations include:
- Target Selection: Prioritize receptors/enzymes with structural homology to quinoline-binding proteins (e.g., kinase inhibitors).
- Dose-Response Curves: Test concentrations from 1 nM to 100 μM to determine IC/EC.
- Controls: Use positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO <0.1%).
- Data Reproducibility: Perform triplicate runs and statistical analysis (e.g., ANOVA with post-hoc tests).
- Reference: Similar quinazolinone derivatives showed dose-dependent activity in kinase assays, guiding assay design .
Advanced: How can the compound’s physicochemical stability be evaluated under varying storage conditions?
Methodological Answer:
Conduct accelerated stability studies:
- Conditions: Store aliquots at -20°C, 4°C, and 25°C with controlled humidity (40–60% RH).
- Analysis:
- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 1, 3, and 6 months.
- Detect hydrolysis or oxidation products using LC-MS.
- Key Metrics:
Advanced: What computational methods are suitable for predicting binding affinity or pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450 isoforms).
- ADMET Prediction:
- SwissADME for logP, bioavailability, and blood-brain barrier permeability.
- ProTox-II for toxicity endpoints (e.g., hepatotoxicity).
- Validation: Compare predictions with experimental data from structurally related quinoline compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
